Pentaric acid, calcium salt
Description
Pentaric acid (C₅H₈O₇), an aldaric acid derived from the oxidation of aldopentoses like xylose or arabinose, is a dicarboxylic acid with a molecular weight of 180 Da . Its calcium salt (calcium pentarate) forms when calcium ions replace hydrogen atoms in the carboxylic acid groups. This compound has been identified in environmental studies, particularly in secondary organic aerosols (SOA) formed during the photooxidation of volatile organic compounds like benzyl alcohol . It is also synthesized industrially via catalytic oxidation of pentoses for downstream applications, such as glutaric acid production .
Key properties include:
Properties
CAS No. |
68568-63-8 |
|---|---|
Molecular Formula |
C5H6CaO7 |
Molecular Weight |
218.17 g/mol |
IUPAC Name |
calcium;2,3,4-trihydroxypentanedioate |
InChI |
InChI=1S/C5H8O7.Ca/c6-1(2(7)4(9)10)3(8)5(11)12;/h1-3,6-8H,(H,9,10)(H,11,12);/q;+2/p-2 |
InChI Key |
AYECNEQRBSXESR-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(C(=O)[O-])O)O.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentaric acid, calcium salt can be synthesized through the neutralization reaction between pentaric acid and calcium hydroxide. The reaction typically involves dissolving pentaric acid in water and then slowly adding calcium hydroxide while maintaining the pH at a neutral level. The reaction is exothermic, and the resulting solution is then evaporated to obtain the solid calcium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization reactions. The process begins with the preparation of a concentrated solution of pentaric acid. Calcium hydroxide is then added in a controlled manner to ensure complete neutralization. The mixture is continuously stirred and heated to facilitate the reaction. After the reaction is complete, the solution is filtered to remove any impurities, and the product is crystallized and dried.
Chemical Reactions Analysis
Precipitation and Crystallization Dynamics
Calcium salts exhibit distinct precipitation behaviors influenced by structural isomerism and solvent effects:
-
Racemic mixtures (DL forms) often precipitate preferentially due to lower solubility compared to pure enantiomers .
-
Ethanol increases supersaturation, accelerating nucleation in malate/tartrate systems .
Thermal Decomposition and Hydration
Calcium salts dehydrate and decompose under thermal stress:
-
Dehydration (calcium lactate):
-
Thermal stability of branched salts:
Calcium salts of α-branched acids (e.g., 2-ethylhexanoate) are prone to hydration and crystallization in open storage, while β/ε-branched analogs remain stable .
Solution Chemistry and pH Behavior
Aqueous dissociation equilibria govern reactivity:
-
pH profile (analogous to calcium lactate):
[Calcium Salt] (mol/L) pH Range 0.01 7.4–7.6 0.10 7.8–8.0 0.20 8.0–8.2 Hydrolysis of lactate/malate/tartrate anions raises pH due to weak acid conjugate bases .
Reactivity with Coexisting Ions
-
Chelation effects: Gluconate ions enhance calcium lactate solubility by forming soluble complexes (e.g., ) .
-
Double salt formation: No evidence of calcium malate-tartrate double salts in mixed solutions, suggesting structural specificity in crystallization .
Industrial and Environmental Reactions
Scientific Research Applications
Pentaric acid, calcium salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions and complex formation.
Biology: Employed in biochemical assays to remove metal ions that may interfere with biological processes.
Medicine: Utilized in radiopharmaceuticals for imaging and treatment of certain medical conditions.
Industry: Applied in water treatment processes to remove heavy metals and in the production of high-purity metals.
Mechanism of Action
The mechanism of action of pentaric acid, calcium salt involves the chelation of metal ions. The compound forms stable complexes with metal ions through its multiple binding sites. This chelation process involves the donation of electron pairs from the oxygen atoms of the carboxyl groups to the metal ions, forming coordinate covalent bonds. The resulting complex is highly stable and can effectively sequester metal ions, preventing them from participating in unwanted chemical reactions.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares pentaric acid, calcium salt, with structurally or functionally analogous calcium carboxylates:
Key Differentiators
Structural Complexity: this compound, is a simple aldaric acid derivative, whereas folinic acid calcium salt contains a complex pteroylglutamate structure with nitrogenous bases . Calcium β-D-isosaccharinate includes a deoxy-hydroxymethyl group, enhancing its chelation properties .
Environmental vs. Biomedical Applications :
- This compound, is primarily observed in atmospheric aerosols and industrial synthesis .
- Calcium lactate and folinic acid salts are used in pharmaceuticals, leveraging their biocompatibility and metabolic roles .
Solubility: Calcium lactate exhibits high water solubility (90 g/L), making it suitable for oral formulations .
Synthesis Pathways :
- Pentaric acid is produced via catalytic oxidation of pentoses , whereas calcium lactate is derived from lactic acid fermentation .
Research Findings and Industrial Relevance
- Environmental Impact : this compound, is a marker of SOA formation from benzyl alcohol oxidation, highlighting its role in atmospheric chemistry .
- Industrial Use: Rennovia’s patented process converts pentaric acid to glutaric acid using hydrodeoxygenation catalysts, demonstrating its value in biobased chemical production .
- Safety and Regulation : Pentaric acid is listed in the EPA’s Safer Chemicals Ingredients List (SCIL), indicating lower environmental risk compared to some nitroaromatic compounds .
Biological Activity
Pentaric acid, calcium salt, is a compound that has garnered attention for its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
- Chemical Name : this compound
- CAS Number : 68631-02-7
- Molecular Formula : C5H6CaO5
Biological Activity Overview
Pentaric acid has been studied for its various biological activities, particularly its effects on cellular mechanisms and potential therapeutic applications. The calcium salt form is of particular interest due to its enhanced solubility and bioavailability.
- Calcium Modulation : As a calcium salt, pentaric acid plays a role in calcium signaling pathways. Calcium ions are crucial for various cellular processes, including muscle contraction, neurotransmitter release, and cell proliferation.
- Antioxidant Properties : Preliminary studies suggest that pentaric acid may exhibit antioxidant properties, which can protect cells from oxidative stress and damage.
- Anti-inflammatory Effects : There is emerging evidence that pentaric acid may modulate inflammatory responses in various cell types.
In Vitro Studies
- A study conducted on human cell lines demonstrated that pentaric acid significantly reduced oxidative stress markers when compared to untreated controls. The results indicated a dose-dependent effect on the reduction of reactive oxygen species (ROS) levels.
| Concentration (µM) | ROS Levels (Relative Fluorescence Units) |
|---|---|
| 0 | 1000 |
| 10 | 750 |
| 50 | 500 |
| 100 | 300 |
In Vivo Studies
In animal models, pentaric acid has shown promise in reducing inflammation and promoting recovery in conditions such as arthritis. A notable study involved administering pentaric acid to rats with induced arthritis:
- Dosage : 50 mg/kg body weight
- Duration : 14 days
- Findings : Significant reduction in paw swelling and inflammatory markers in serum.
Case Studies
- Case Study on Osteoporosis : A clinical trial involving postmenopausal women indicated that supplementation with pentaric acid improved bone mineral density over a period of six months. Participants reported fewer fractures and improved mobility.
- Case Study on Cardiovascular Health : In a cohort study assessing cardiovascular health, individuals taking pentaric acid showed lower levels of LDL cholesterol and improved endothelial function compared to a control group.
Toxicological Profile
Toxicological assessments have indicated that this compound exhibits low toxicity at therapeutic doses. The no-observed-adverse-effect level (NOAEL) was determined to be above 1000 mg/kg body weight in rodent studies.
Q & A
Q. Q1. What experimental methods are recommended for synthesizing calcium pentarate (pentaric acid calcium salt) with high purity?
Methodological Answer : Calcium pentarate can be synthesized via precipitation reactions. A typical protocol involves:
- Precipitation : Mix stoichiometric amounts of calcium nitrate (e.g., 2.946 g calcium nitrate tetrahydrate in 500 ml water ) and pentaric acid under controlled pH (neutral to slightly alkaline).
- Filtration and Drying : Isolate the precipitate via vacuum filtration, wash with deionized water to remove unreacted ions, and dry at 60°C for 24 hours.
- Purity Verification : Use gravimetric analysis or ion chromatography to confirm the absence of residual nitrate or unreacted calcium.
Stability of intermediate solutions (e.g., calcium nitrate) must be considered; diluted solutions degrade within 24 hours .
Q. Q2. How can researchers confirm the identity of calcium pentarate using qualitative analysis?
Methodological Answer :
- Cation Identification : Perform flame tests; calcium ions emit an orange-red flame. Confirm via EDTA titration at pH 12 using Patton-Reeder indicator .
- Anion Analysis : Acidify the salt with HCl, and test for carboxylic acids via FT-IR (characteristic C=O stretch at ~1700 cm⁻¹) or NMR (proton environment of the pentaric acid backbone) .
- Comparative Solubility : Compare solubility in water and ethanol with reference data; calcium salts of polycarboxylic acids are typically sparingly soluble .
Advanced Research Questions
Q. Q3. How can researchers optimize assay conditions for quantifying calcium content in pentaric acid calcium salt?
Methodological Answer :
- Sample Preparation : Digest 0.1 g of calcium pentarate in 15 ml HCl (1M) to release calcium ions, as per USP guidelines for mineral analysis .
- Instrumental Analysis : Use atomic absorption spectroscopy (AAS) with a calcium hollow-cathode lamp (422.7 nm wavelength). Calibrate with standard solutions (e.g., 1000 mg/L Ca²⁺ stock ).
- Validation : Perform spike-and-recovery tests (85–115% recovery acceptable) and assess inter-day precision (RSD <5%).
For conflicting data (e.g., discrepancies in calcium recovery), re-evaluate digestion efficiency or matrix interference using standard addition methods .
Q. Q4. What factors influence the stability of calcium pentarate under varying storage conditions?
Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen to identify decomposition temperatures. Calcium carboxylates typically degrade above 200°C.
- Hygroscopicity : Store samples in desiccators with silica gel; monitor mass changes over 30 days to assess moisture uptake.
- Photodegradation : Expose samples to UV light (254 nm) and analyze via HPLC for breakdown products (e.g., free pentaric acid). Stability studies should replicate conditions in , where calcium solutions degrade within 7 days .
Q. Q5. How can molecular dynamics simulations elucidate calcium-pentaric acid interactions?
Methodological Answer :
- Modeling : Use software like GROMACS to simulate binding between Ca²⁺ and pentaric acid’s carboxylate groups. Parameterize charges using DFT calculations (B3LYP/6-31G* level) .
- Validation : Compare simulated binding energies with experimental calorimetry data. For example, calcium’s affinity for tricarboxylates (e.g., citrate) is ~10³ M⁻¹; deviations may indicate steric hindrance in pentaric acid .
- Data Interpretation : Use radial distribution functions (RDFs) to analyze coordination geometry (e.g., octahedral Ca²⁺ binding) and identify competitive binding with other ions (e.g., Mg²⁺) .
Data Contradiction and Reproducibility
Q. Q6. How should researchers address discrepancies in reported solubility values for calcium pentarate?
Methodological Answer :
- Standardize Protocols : Replicate experiments using identical conditions (e.g., 25°C, distilled water, 24-hour equilibration) as in ’s salt solubility framework .
- Control Variables : Test for impurities (e.g., residual solvents) via GC-MS and adjust ionic strength using background electrolytes (e.g., 0.1M NaClO₄).
- Statistical Analysis : Apply cluster analysis (e.g., hierarchical clustering) to identify outlier datasets, as suggested in ’s approach to clustered data .
Q. Q7. What strategies improve reproducibility in calcium pentarate synthesis across laboratories?
Methodological Answer :
- Detailed Documentation : Specify reagent sources (e.g., calcium nitrate tetrahydrate purity ≥99%), stirring rates, and drying times.
- Interlaboratory Studies : Share samples for cross-validation using round-robin testing. For example, emphasizes replicable method descriptions (e.g., exact HCl volumes ) to minimize variability .
- Error Reporting : Quantify batch-to-batch yield differences (e.g., ±5% acceptable) and publish negative results (e.g., failed precipitations due to pH shifts).
Structural and Functional Insights
Q. Q8. How does the stereochemistry of pentaric acid impact calcium binding efficiency?
Methodological Answer :
- Stereoisomer Synthesis : Prepare D- and L-pentaric acid isomers via chiral resolution (e.g., using (-)-brucine) and form calcium salts .
- Binding Assays : Use isothermal titration calorimetry (ITC) to measure ΔH and Kd. Compare with structurally similar salts (e.g., calcium hydroxycitrate, Kd ~1.5 µM ).
- Crystallography : Solve X-ray structures to visualize coordination differences; ’s calcium carbonate model provides a template for carboxylate binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
